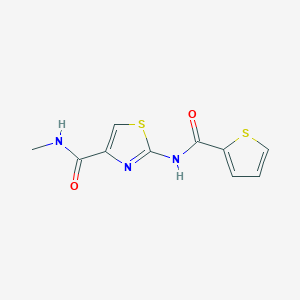
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a compound characterized by its distinctive molecular structure
Méthodes De Préparation
The synthesis of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves a series of reaction steps.
Synthetic Routes:
One common approach includes the reaction of 6-methyl-2-pyridinol with a piperidine derivative in the presence of an appropriate base to form the intermediate compound.
This intermediate is then subjected to ethoxylation using ethylation reagents under controlled temperature conditions to form the final compound.
Industrial Production Methods:
Industrial production may involve optimization of these synthetic routes to enhance yield and purity.
Large-scale reactors and continuous flow processes can be employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is capable of undergoing various chemical reactions due to the functional groups present in its structure.
Types of Reactions:
Oxidation: Can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: Can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and bases for substitution reactions, such as alkyl halides and sodium hydroxide.
Major Products:
Oxidation and reduction reactions typically yield oxygenated or hydrogenated derivatives.
Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry:
Used as a reagent in organic synthesis to develop new chemical entities.
Serves as a model compound in studying reaction mechanisms and kinetics.
Biology:
May act as a probe in biochemical studies to investigate enzyme interactions.
Potential use in the development of diagnostic assays.
Medicine:
Research into its pharmacological properties could lead to the development of new therapeutic agents.
Studies on its interaction with biological targets to understand its therapeutic potential.
Industry:
Utilized in the synthesis of intermediates for various industrial applications.
Potential use in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone depends on the context of its application.
Molecular Targets:
It may interact with specific enzymes or receptors in biological systems.
Could act on nucleophilic or electrophilic sites in chemical reactions.
Pathways Involved:
Pathways may include binding to active sites of enzymes, altering enzyme activity.
In chemical reactions, it may follow typical organic reaction pathways depending on the reagents and conditions.
Comparaison Avec Des Composés Similaires
Compounds like 2-Ethoxy-1-(4-((6-methylpyridin-3-yl)oxy)piperidin-1-yl)ethanone.
Analogous compounds with variations in the pyridine or piperidine rings.
Uniqueness:
The presence of the 6-methylpyridin-2-yl group makes it unique compared to other compounds with different substituents.
Propriétés
IUPAC Name |
2-ethoxy-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-19-11-15(18)17-9-7-13(8-10-17)20-14-6-4-5-12(2)16-14/h4-6,13H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWVWFLDZSXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2865177.png)





![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)
![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2865188.png)
![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)
![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)


